2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid
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Overview
Description
2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is known for its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid typically involves the reaction of cyclohexylmethylamine with dimethylamine and subsequent carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylcarboxylic acid, while reduction may produce cyclohexylmethanol .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
Dimethylaminoacetic acid: Lacks the cyclohexyl ring, leading to variations in its biological activity and applications.
Uniqueness
2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-[1-[(dimethylamino)methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C11H21NO2/c1-12(2)9-11(8-10(13)14)6-4-3-5-7-11/h3-9H2,1-2H3,(H,13,14) |
InChI Key |
KDOXQJNYSKYRKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCCC1)CC(=O)O |
Origin of Product |
United States |
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